molecular formula C6H7N3S B3332935 Imidazo[2,1-b]thiazol-5-ylmethanamine CAS No. 933707-50-7

Imidazo[2,1-b]thiazol-5-ylmethanamine

Cat. No.: B3332935
CAS No.: 933707-50-7
M. Wt: 153.21
InChI Key: KKXVXXAFXMPTMT-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-5-ylmethanamine is a heterocyclic compound that features a fused ring system combining imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to interact with biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazol-5-ylmethanamine typically involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminothiazole with formaldehyde and formic acid under reflux conditions to yield the desired product . Another approach uses a multicomponent reaction involving 2-aminothiazole, isocyanides, and aldehydes under catalytic conditions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Comparison with Similar Compounds

Uniqueness: Imidazo[2,1-b]thiazol-5-ylmethanamine stands out due to its unique fused ring system, which provides a versatile scaffold for chemical modifications and enhances its potential for biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-5-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h1-2,4H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXVXXAFXMPTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[2,1-b]thiazol-5-ylmethanamine
Reactant of Route 2
Imidazo[2,1-b]thiazol-5-ylmethanamine
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Imidazo[2,1-b]thiazol-5-ylmethanamine
Reactant of Route 4
Imidazo[2,1-b]thiazol-5-ylmethanamine
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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